3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an enzyme found in Mycobacterium tuberculosis and plays a crucial role in its energy metabolism .
Mode of Action
The compound interacts with Cyt-bd by inhibiting its function . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce sufficient energy for survival .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in ATP production . This results in energy deprivation in the bacteria, affecting their survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to energy deprivation . This makes the compound a potential candidate for the development of new antitubercular agents .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Preparation Methods
The synthesis of 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps. A common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This is typically achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,5-dimethylbenzyl group: This step involves the alkylation of the core structure using 2,5-dimethylbenzyl halides.
Attachment of the 4-methoxyphenyl group: This is usually done via a substitution reaction using 4-methoxyphenyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar compounds in the thienopyrimidinone class include:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular activity and share a similar core structure.
Thieno[3,2-d]pyrimidin-4-amines: These derivatives also exhibit activity against Mycobacterium tuberculosis and target similar pathways.
The uniqueness of 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitutions, which enhance its activity and selectivity against Mycobacterium tuberculosis compared to other similar compounds .
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-4-5-15(2)17(10-14)11-24-13-23-20-19(12-27-21(20)22(24)25)16-6-8-18(26-3)9-7-16/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGKJIHPKAGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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